

# optimal concentration of (Rac)-PT2399 for in vitro experiments

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Compound of Interest		
Compound Name:	(Rac)-PT2399	
Cat. No.:	B15574915	Get Quote

## **Application Notes and Protocols: (Rac)-PT2399**

Topic: Optimal Concentration of (Rac)-PT2399 for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

## Introduction

(Rac)-PT2399 is a potent and selective small-molecule antagonist of the Hypoxia-Inducible Factor  $2\alpha$  (HIF- $2\alpha$ ) transcription factor.[1] It is a crucial tool for investigating the role of the HIF- $2\alpha$  pathway in various pathological conditions, particularly in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, leading to the accumulation of HIF- $2\alpha$ .[2][3][4] These notes provide a comprehensive guide to determining and utilizing the optimal concentration of (Rac)-PT2399 for in vitro experiments.

## **Mechanism of Action**

PT2399 exerts its inhibitory effect by directly binding to the PAS B domain of the HIF-2 $\alpha$  protein.[1][5] This binding event prevents the crucial heterodimerization of HIF-2 $\alpha$  with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 $\beta$ .[1] [2] The formation of the HIF-2 $\alpha$ /ARNT complex is a prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. By disrupting this dimerization, PT2399 effectively blocks the transcriptional activation of HIF-2 $\alpha$  target genes,

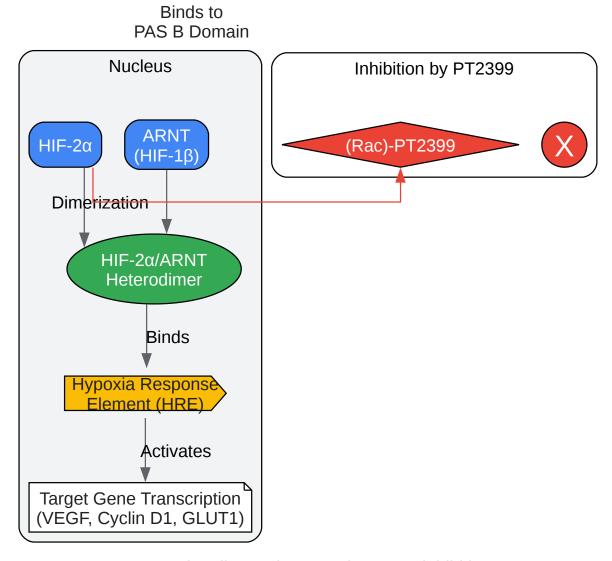






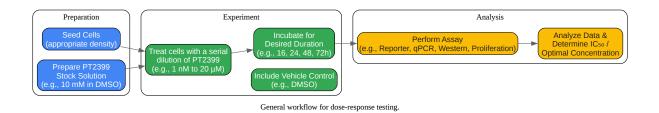
such as those involved in angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and glucose metabolism (e.g., GLUT1).[2][3]





HIF- $2\alpha$  signaling pathway and PT2399 inhibition.





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